molecular formula C22H19ClN2O4 B13460927 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B13460927
M. Wt: 410.8 g/mol
InChI Key: MJGCKAHFULSUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride typically involves the protection of amino acids using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings to ensure precision and efficiency in the production process .

Mechanism of Action

The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group . This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride is unique due to its specific structure, which includes a pyridine ring. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .

Properties

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C22H18N2O4.ClH/c25-21(26)15-9-14(10-23-12-15)11-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-10,12,20H,11,13H2,(H,24,27)(H,25,26);1H

InChI Key

MJGCKAHFULSUHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CN=C4)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.